ethyl 6-fluoro-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-fluoro-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 6th position of the indole ring and an ethyl ester group at the 2nd position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Ethyl 6-fluoro-1H-indole-2-carboxylate, also known as 6-Fluoroindole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, indicating that they likely interact with and influence a variety of biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-1H-indole-2-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Another method involves the transformation of heterocycles, such as the reduction of oxindoles to indoles . The specific reaction conditions for synthesizing this compound may vary, but they generally include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can result in various halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 6-fluoro-1H-indole-2-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Ethyl 6-fluoro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-indole-2-carboxylate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its solubility and pharmacokinetic properties.
6-Fluoro-1H-indole-2-carboxylic acid: The carboxylic acid group instead of the ester group may influence its acidity and reactivity.
The presence of the fluorine atom and the ethyl ester group in this compound makes it unique, potentially offering distinct advantages in terms of biological activity and chemical stability.
Properties
IUPAC Name |
ethyl 6-fluoro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLXHQLPMICACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572087 | |
Record name | Ethyl 6-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-37-8 | |
Record name | 1H-Indole-2-carboxylic acid, 6-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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